molecular formula C21H26N2O2 B2504652 (3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide CAS No. 921837-10-7

(3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide

Cat. No.: B2504652
CAS No.: 921837-10-7
M. Wt: 338.451
InChI Key: VXURAYIZHDWRCP-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide is a synthetic organic compound designed for research applications, combining an adamantane moiety with a 2-oxoindolin (isatin) scaffold. This structure is of significant interest in medicinal chemistry, as both adamantane and oxoindole derivatives are known to exhibit a wide range of biological activities. The adamantane group is frequently employed as a rigid, bulky bioisostere in drug discovery to enhance metabolic stability and binding affinity to target proteins . The 2-oxoindolin (isatin) core is a privileged structure in pharmacology, with documented scientific interest in derivatives demonstrating various properties, including antidiabetic activity . The specific stereochemistry of the adamantane moiety ((3r,5r,7r)) is carefully controlled in this product, providing a well-defined molecular entity for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or a novel chemical probe in hit-to-lead optimization campaigns, particularly for programs targeting enzyme inhibition or signal transduction pathways. Its high purity makes it suitable for in vitro assay development, high-throughput screening, and as an analytical standard. This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-23-18-4-3-17(8-16(18)9-19(23)24)22-20(25)21-10-13-5-14(11-21)7-15(6-13)12-21/h3-4,8,13-15H,2,5-7,9-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXURAYIZHDWRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide typically involves the following steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through various methods, including the hydrogenation of dicyclopentadiene.

    Introduction of the Indolinone Moiety: The indolinone moiety can be introduced via a condensation reaction between an indole derivative and an appropriate carbonyl compound.

    Coupling Reaction: The final step involves coupling the adamantane core with the indolinone moiety using a carboxamide linkage. This can be achieved through amide bond formation reactions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as antiviral, antibacterial, or anticancer activities.

Industry

In industry, the compound might be used in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of (3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

    Indolinone Derivatives: Compounds like sunitinib and axitinib, which are used as kinase inhibitors in cancer therapy.

Uniqueness

The uniqueness of (3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide lies in its combined structural features, which may confer distinct biological or chemical properties compared to other compounds.

Biological Activity

(3r,5r,7r)-N-(1-ethyl-2-oxoindolin-5-yl)adamantane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C17H23N3O2C_{17}H_{23}N_{3}O_{2}, with a molecular weight of 301.39 g/mol. The structural features include an adamantane core, which is known for its unique three-dimensional structure that can enhance binding interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neuropharmacology. Key activities include:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer progression.
  • Neuroprotective Effects : Potential benefits in neurodegenerative disorders have been observed, possibly through modulation of neurotransmitter systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : It has been shown to inhibit Aurora-A kinase, which plays a crucial role in cell cycle regulation.
  • Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing neuronal signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of Aurora-A kinase
NeuroprotectionModulation of neurotransmitter systems
AntimicrobialPotential activity against pathogens

Table 2: Case Studies on Biological Activity

Study ReferenceDescriptionFindings
Synthesis and evaluation of derivativesIdentified as a potent Aurora-A inhibitor
Examination of neuroprotective effectsIndicated protective effects in models

Case Studies

  • Anticancer Evaluation : A study focused on the synthesis of novel adamantane derivatives demonstrated that this compound exhibited significant inhibition of Aurora-A kinase activity in vitro. The results suggested a potential application in cancer therapeutics by disrupting cell cycle progression.
  • Neuroprotective Effects : Another investigation evaluated the compound's effects on neuronal cell lines exposed to oxidative stress. The findings indicated a reduction in cell death and preservation of mitochondrial function, suggesting its potential use in treating neurodegenerative diseases.

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